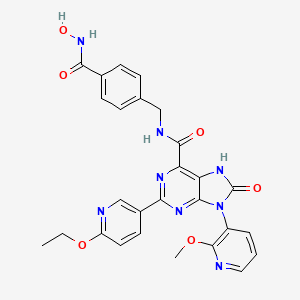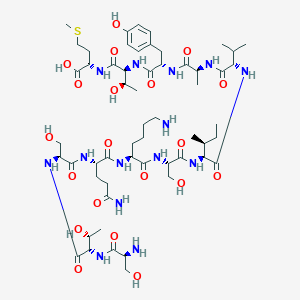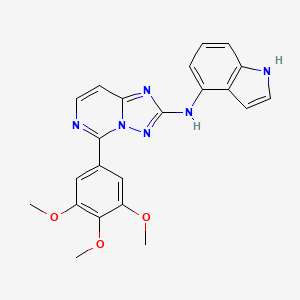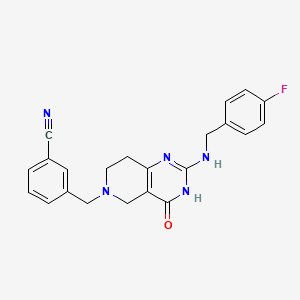
Antitumor agent-151
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitumor agent-151 is a significant compound in the field of cancer research. It is known for its potent antileukemia properties and its ability to enhance the proteolytic activity of the human caseinolytic protease P (HsClpP). This compound has shown remarkable antitumor activity in vitro, with an IC50 value of 0.038 μM, and can induce apoptosis .
Méthodes De Préparation
The synthesis of Antitumor agent-151 involves a ring-opening strategy that enhances its antileukemia activity. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials.
Reaction Conditions: The reaction conditions involve specific temperatures, solvents, and catalysts to facilitate the ring-opening process.
Purification: The final product is purified using techniques such as column chromatography to achieve high purity.
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis process while ensuring consistency and purity.
Analyse Des Réactions Chimiques
Antitumor agent-151 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or the loss of oxygen.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Antitumor agent-151 has a wide range of scientific research applications, including:
Chemistry: It is used to study the proteolytic activity of HsClpP and its role in cancer cell apoptosis.
Biology: The compound is used to investigate the mechanisms of apoptosis in leukemia cells and other cancer cell lines.
Medicine: this compound is a promising candidate for the development of new antileukemia drugs.
Industry: The compound’s ability to induce apoptosis makes it valuable for developing targeted cancer therapies
Mécanisme D'action
Antitumor agent-151 exerts its effects by significantly enhancing the proteolytic activity of HsClpP. This leads to the degradation of specific proteins within cancer cells, inducing apoptosis. The molecular targets and pathways involved include the activation of HsClpP and the subsequent induction of apoptosis through the mitochondrial pathway .
Comparaison Avec Des Composés Similaires
Antitumor agent-151 is unique in its ability to enhance the proteolytic activity of HsClpP and induce apoptosis at very low concentrations. Similar compounds include:
Venetoclax: This compound blocks the anti-apoptotic Bcl-2 protein, leading to programmed cell death.
Pterostilbene: A naturally occurring antioxidant that induces apoptosis in breast cancer cells.
Platinum-based drugs: These drugs have broad antitumor effects and are used in combination with other therapies.
This compound stands out due to its specific mechanism of action and its potent antileukemia activity at low concentrations.
Propriétés
Formule moléculaire |
C22H20FN5O |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
3-[[2-[(4-fluorophenyl)methylamino]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-6-yl]methyl]benzonitrile |
InChI |
InChI=1S/C22H20FN5O/c23-18-6-4-15(5-7-18)12-25-22-26-20-8-9-28(14-19(20)21(29)27-22)13-17-3-1-2-16(10-17)11-24/h1-7,10H,8-9,12-14H2,(H2,25,26,27,29) |
Clé InChI |
BQHRFHUEHRHTBI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=C1N=C(NC2=O)NCC3=CC=C(C=C3)F)CC4=CC(=CC=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(hydroxycarbamoyl)-4-methoxyphenyl]-6-(phenoxymethyl)pyridine-2-carboxamide](/img/structure/B12377089.png)

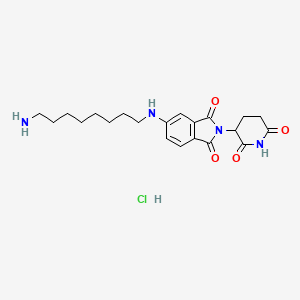
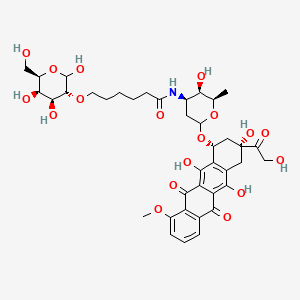
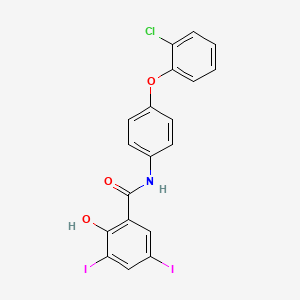
![methyl 2-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]acetate](/img/structure/B12377110.png)
![2-[[(2S,3S)-3-[(1R)-1-(3,5-dichlorophenyl)-2-hydroxyethoxy]-2-phenylpiperidin-1-yl]methyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B12377118.png)
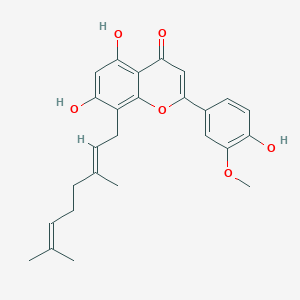
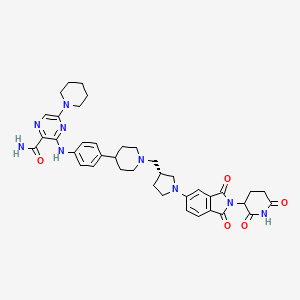
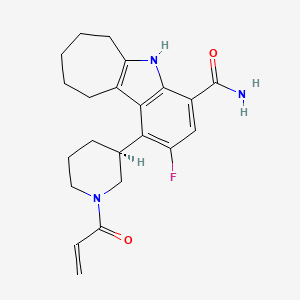
![N-[(E)-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methylideneamino]-4-nitro-2,1,3-benzoxadiazol-7-amine](/img/structure/B12377151.png)
